![molecular formula C14H19NO3 B068817 tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS No. 172647-87-9](/img/structure/B68817.png)
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving indoline and the appropriate tert-butyl and hydroxymethyl precursors .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indoline ring, with the tert-butyl group, the hydroxymethyl group, and the carboxylate group as substituents. The exact structure would depend on the positions of these substituents on the indoline ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters. The hydroxymethyl group could potentially be oxidized, and the tert-butyl group could undergo reactions typical of alkyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. It’s likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .
Scientific Research Applications
Synthesis of Novel Organic Compounds
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases .
Biological Evaluation
The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNQSCDMKNYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383307 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate | |
CAS RN |
172647-87-9 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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